2H-Perfluoro(2-methylpentane)

Description

The exact mass of the compound 2H-Perfluoro(2-methylpentane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2H-Perfluoro(2-methylpentane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Perfluoro(2-methylpentane) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

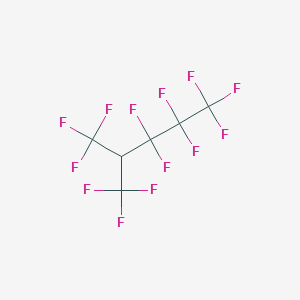

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13/c7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJBVGIZGKKPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448210 | |

| Record name | 2H-Perfluoro(2-methylpentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30320-28-6 | |

| Record name | 2H-Perfluoro(2-methylpentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Perfluoro(2-methylpentane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2H-Perfluoro(2-methylpentane)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known physical properties of 2H-Perfluoro(2-methylpentane) (CAS Number: 30320-28-6). As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the causality behind the physicochemical characteristics of this hydrofluorocarbon. In instances where experimental data is not publicly available, this guide will draw upon established principles of physical chemistry and comparative analysis with its fully fluorinated analogue, perfluoro(2-methylpentane), to offer scientifically grounded estimations.

Introduction to 2H-Perfluoro(2-methylpentane)

2H-Perfluoro(2-methylpentane), with the chemical formula C6HF13, is a partially fluorinated organic compound.[1][2] Unlike its perfluorinated counterpart, the presence of a single hydrogen atom introduces a degree of polarity and alters the intermolecular forces, which in turn influences its physical properties.[3] Such compounds are of significant interest in various fields, including as solvents, heat transfer fluids, and in the development of new materials, due to their unique combination of properties inherited from both hydrocarbons and fluorocarbons.[4][5] Understanding these properties is paramount for its application in research and development.

Known Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 30320-28-6 | [1][6] |

| Molecular Formula | C6HF13 | [1][2] |

| Molecular Weight | 320.05 g/mol | [2][4] |

| Synonyms | Undecafluoro-2-(trifluoromethyl)pentane, 2-(Trifluoromethyl)-1,1,1,2,3,3,4,4,5,5,5-undecafluoropentane | [7] |

The Safety Data Sheet for 2H-Perfluoro(2-methylpentane) indicates that data for properties such as vapor pressure and relative vapor density at 20 °C are not available.[1]

Comparative Analysis with Perfluoro(2-methylpentane)

To gain a deeper understanding of the likely physical properties of 2H-Perfluoro(2-methylpentane), a comparative analysis with its fully fluorinated analogue, Perfluoro(2-methylpentane) (CAS: 355-04-4), is instructive. The absence of the C-H bond in the perfluorinated version leads to weaker intermolecular forces, specifically London dispersion forces, and a more non-polar character.[3]

The following table summarizes the known physical properties of Perfluoro(2-methylpentane):

| Property | Value | Source |

| Boiling Point | 57 °C | [8][9] |

| Melting Point | -90 °C | [8] |

| Density | 1.7179 g/ml | [8] |

| Viscosity | 0.73 mPa·s | [8] |

| Kinematic Viscosity | 0.42 mm²/s | [8][10] |

| Vapor Pressure | 27 kPa | [8][10] |

| Surface Tension | 11.91 mN/m | [8] |

| Refractive Index | 1.2564 | [8][10] |

The Influence of the C-H Bond: A Mechanistic Perspective

The single C-H bond in 2H-Perfluoro(2-methylpentane) is expected to introduce a dipole moment, making the molecule more polar than its perfluorinated counterpart. This increased polarity will likely lead to stronger intermolecular dipole-dipole interactions, in addition to the existing London dispersion forces. Consequently, we can anticipate the following deviations in physical properties:

-

Boiling Point: The stronger intermolecular forces of 2H-Perfluoro(2-methylpentane) would require more energy to overcome, likely resulting in a higher boiling point compared to Perfluoro(2-methylpentane).

-

Vapor Pressure: Conversely, the stronger intermolecular attractions should lead to a lower vapor pressure at a given temperature.

-

Density and Viscosity: An increase in intermolecular forces generally leads to a higher density and viscosity.

-

Surface Tension: The introduction of polarity is also expected to increase the surface tension.

-

Solubility: The presence of a hydrogen atom may slightly increase its solubility in polar solvents compared to the highly non-polar perfluorinated version.[3]

Caption: Standard experimental workflows for determining boiling point and density.

Safety and Handling

2H-Perfluoro(2-methylpentane) is classified as an irritant. [2]It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2][11]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. [1]Work should be conducted in a well-ventilated area or a fume hood. [11]

Conclusion

While comprehensive experimental data on the physical properties of 2H-Perfluoro(2-methylpentane) remains to be fully characterized in publicly accessible literature, a strong theoretical and comparative framework allows for reasoned estimations of its behavior. The presence of a single C-H bond is the primary determinant of its deviation from the properties of its perfluorinated analogue, leading to increased intermolecular forces and consequently affecting its boiling point, vapor pressure, density, and viscosity. Further experimental investigation is warranted to precisely quantify these properties and expand the potential applications of this promising hydrofluorocarbon.

References

-

Chemsrc. (n.d.). perfluoro-2-methylpentane | CAS#:355-04-4. Retrieved from [Link]

-

F2 Chemicals Ltd. (2020). Perfluoro-2-methylpentane. Retrieved from [Link]

-

F2 Chemicals Ltd. (n.d.). Perfluoro-2-methylpentane - SDS EU (Reach Annex II). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2H-Perfluoro(2-methylpentane). PubChem Compound Database. Retrieved from [Link]

-

Hangzhou Zhixi Technology Co., Ltd. (n.d.). 2H-Perfluoro(2-methylpentane) SDS. Retrieved from [Link]

-

Fluorocarbon. (2014, October 31). YouTube. Retrieved from [Link]

-

Dixon, D. D., & Holland, D. G. (1975). Fluorocarbons: properties and syntheses. Federation proceedings, 34(6), 1444–1448. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluoro(2-methyl-2-pentene). PubChem Compound Database. Retrieved from [Link]

-

Gasmet. (n.d.). Perfluoro-2-methylpentane. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Surface Chemistry of Fluorochemicals. Retrieved from [Link]

-

ACS Publications. (n.d.). Physical and Chemical Properties of Pure Fluorocarbons. Industrial & Engineering Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-2-methylpentane. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentane, 2-methyl- (CAS 107-83-5). Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2H-Perfluoro(2-methylpentane) | C6HF13 | CID 10914179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. biosynth.com [biosynth.com]

- 5. Fluorocarbons: properties and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2H-Perfluoro(2-methylpentane) | 30320-28-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. f2chemicals.com [f2chemicals.com]

- 9. gasmet.com [gasmet.com]

- 10. f2chemicals.com [f2chemicals.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 30320-28-6 Name: 2H-Perfluoro(2-methylpentane) [xixisys.com]

A Technical Guide to the Chemical Structure and Properties of 2H-Perfluoro(2-methylpentane)

Abstract

This technical guide provides a comprehensive examination of 2H-Perfluoro(2-methylpentane) (CAS No: 30320-28-6), a significant member of the hydrofluoroalkane (HFA) class of compounds. We will dissect its molecular architecture, including its core carbon framework, the strategic placement of its single hydrogen atom, and the impact of its thirteen fluorine atoms on overall chemical behavior. This document synthesizes data from spectroscopic analyses, discusses plausible synthetic pathways, and outlines its key physicochemical properties and applications. The guide is intended for researchers, chemists, and drug development professionals who require a deep, structurally-grounded understanding of this specialized fluorinated solvent.

Nomenclature and Chemical Identification

Precise identification is the foundation of chemical research. 2H-Perfluoro(2-methylpentane) is identified by several systematic and common names, with its CAS (Chemical Abstracts Service) number serving as the universal identifier. The common name itself provides a clear description of the structure: a 2-methylpentane backbone that is fully fluorinated (perfluoro) except for a single hydrogen atom located at the second carbon position ("2H").

The IUPAC name, 1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane, arises from identifying the longest carbon chain and numbering it to give the substituents the lowest possible locants.[1][]

Table 1: Chemical Identifiers for 2H-Perfluoro(2-methylpentane)

| Identifier | Value | Source(s) |

| Common Name | 2H-Perfluoro(2-methylpentane) | [3] |

| IUPAC Name | 1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane | [1][] |

| CAS Number | 30320-28-6 | [1][3][4] |

| Molecular Formula | C₆HF₁₃ | [1][][3] |

| Molecular Weight | 320.05 g/mol | [1][3] |

| InChI | 1S/C6HF13/c7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14/h1H | [1] |

| InChIKey | MEJBVGIZGKKPCW-UHFFFAOYSA-N | [1][] |

| SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | [3] |

| Synonyms | Undecafluoro-2-(trifluoromethyl)pentane | [4] |

Molecular Structure and Conformation

Core Atomic Framework

The structure of 2H-Perfluoro(2-methylpentane) is built upon a branched, six-carbon alkane skeleton. The defining feature is the strategic replacement of hydrogen with fluorine, which imparts significant chemical inertness and unique physical properties. The single C-H bond at the C2 position represents a critical departure from a fully fluorinated (perfluorocarbon) structure, classifying the molecule as a hydrofluoroalkane (HFA). This C-H bond is the most reactive site on the molecule, a key consideration in potential degradation pathways or chemical modifications.

The high electronegativity of the fluorine atoms induces a strong inductive effect, pulling electron density away from the carbon backbone. This strengthens the C-F bonds and sterically shields the carbon atoms, contributing to the molecule's thermal and chemical stability.

Three-Dimensional Visualization

The three-dimensional shape of the molecule is dictated by the tetrahedral geometry of its sp³-hybridized carbon atoms and the steric bulk of the fluorine atoms and trifluoromethyl groups. The molecule is not planar, and its branched nature prevents efficient packing, contributing to its liquid state at room temperature.

Caption: 2D structure of 2H-Perfluoro(2-methylpentane).

Spectroscopic and Analytical Characterization

The elucidation of this structure relies on a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The most straightforward spectrum, which would show a single resonance for the lone hydrogen atom at the C2 position. The signal's multiplicity would be complex due to strong coupling to adjacent fluorine atoms (²JH-F and ³JH-F), providing direct evidence of its location.

-

¹⁹F NMR : This is a powerful tool for fluorinated compounds. Due to the molecule's asymmetry, each chemically distinct fluorine or CF₃ group would produce a separate signal. The chemical shifts and coupling patterns (F-F coupling) would allow for the complete assignment of the fluorine environments, confirming the overall substitution pattern. PubChem confirms the availability of ¹⁹F NMR data for this compound.[1]

-

¹³C NMR : Would show six distinct signals for the six carbon atoms, with their chemical shifts heavily influenced by the number of attached fluorine atoms. C-F coupling would further split these signals, providing additional structural confirmation.

-

-

Mass Spectrometry (MS) : Electron ionization MS would lead to characteristic fragmentation patterns. Common fragments would include the loss of a CF₃ group (a loss of 69 Da) and other perfluoroalkyl fragments. The precise mass measurement via high-resolution mass spectrometry (HRMS) would confirm the elemental formula of C₆HF₁₃.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by very strong absorption bands in the 1100-1400 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. A weaker C-H stretching band would be expected around 2900-3000 cm⁻¹.

Physicochemical Properties and Applications

The unique structure of 2H-Perfluoro(2-methylpentane) gives rise to a set of physical properties that make it valuable for specialized applications. Its high density, low surface tension, and chemical inertness are hallmarks of fluorinated liquids.

Table 2: Selected Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [5] |

| Boiling Point | 60 - 61 °C | [5] |

| Molecular Weight | 320.05 g/mol | [1][3] |

| Purity | ≥98% (typical commercial grade) |

Field-Proven Applications:

The primary utility of 2H-Perfluoro(2-methylpentane) stems from its properties as a specialized solvent.[3]

-

Causality in Application Choices :

-

NMR and Mass Spectrometry Solvent : Its chemical inertness prevents it from reacting with analytes or interfering with measurements. Its ability to dissolve a wide range of compounds, including other fluorinated molecules, makes it a valuable medium.[3] The absence of multiple proton signals makes it an excellent choice for certain ¹H NMR experiments where solvent signals would be problematic.

-

Magnetic Materials Research : It possesses unique magnetic anisotropy, a property that makes it useful as a medium in studies involving the orientation and behavior of magnetic materials.[3]

-

Biological Research Medium : It has been used as a medium for the activation of interferon and plasmids, likely due to its ability to form stable, non-reactive environments for sensitive biological molecules.[3]

-

Proposed Synthesis Pathway

While specific industrial synthesis protocols are often proprietary, a chemically sound pathway can be inferred from the academic and patent literature. A common strategy for producing saturated fluoroalkanes is the reaction of a corresponding fluoroalkene. The most probable precursor to 2H-Perfluoro(2-methylpentane) is Perfluoro-2-methyl-2-pentene (CAS: 1584-03-8).[6]

The synthesis can be logically broken down into two major stages:

-

Stage 1: Dimerization of Hexafluoropropylene . Perfluoro-2-methyl-2-pentene is typically synthesized via the catalyzed dimerization of hexafluoropropylene (HFP).[7][8]

-

Stage 2: Selective Reduction . The resulting alkene undergoes a selective reduction of the C=C double bond to introduce the single hydrogen atom, yielding the final product.

Caption: Proposed two-stage synthesis workflow.

Exemplar Protocol: Selective Hydrogenation (Stage 2)

This protocol is a representative, self-validating methodology based on standard organic chemistry principles for alkene reduction.

-

Reactor Preparation : A high-pressure, stirred autoclave reactor is rendered inert by purging with nitrogen gas. Causality: This removes oxygen, which can be a hazard in catalytic hydrogenation and can deactivate the catalyst.

-

Charge Catalyst and Solvent : A catalytic amount of 5% Palladium on Carbon (Pd/C) is suspended in a suitable solvent (e.g., perfluorohexane) within the reactor.

-

Charge Reactant : A measured quantity of Perfluoro-2-methyl-2-pentene, confirmed for purity (>99%) by GC-MS, is added to the reactor. Trustworthiness: Pre-analysis of the starting material ensures the reaction begins with known-purity inputs.

-

Hydrogenation : The reactor is sealed, purged with hydrogen gas, and then pressurized to a target pressure (e.g., 5-10 bar). The reaction mixture is heated (e.g., 50-80 °C) and stirred vigorously. Causality: Heat and pressure increase the reaction rate, while stirring ensures efficient contact between the reactants, solvent, and solid catalyst.

-

Reaction Monitoring : The reaction progress is monitored by the uptake of hydrogen gas from the pressure gauge. The reaction is deemed complete when hydrogen uptake ceases.

-

Work-up and Purification : After cooling and venting, the catalyst is removed by filtration. Self-Validation: A sample of the crude product is analyzed by GC-MS and ¹⁹F NMR to confirm complete conversion of the alkene and to identify any byproducts.

-

Final Product : The solvent is removed via distillation to yield the final product, 2H-Perfluoro(2-methylpentane). Final purity is confirmed by a full suite of analytical methods (GC, NMR).

Safety and Handling

As a hydrofluoroalkane, 2H-Perfluoro(2-methylpentane) requires careful handling in a laboratory setting. Its safety profile is documented in Safety Data Sheets (SDS) and chemical databases.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Class | Source |

| H315 | Causes skin irritation | Skin Irritant, Category 2 | [1] |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2 | [1] |

| H335 | May cause respiratory irritation | STOT SE, Category 3 | [1] |

Handling Protocols:

-

Engineering Controls : All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical splash goggles are mandatory.

-

Hand Protection : Nitrile or neoprene gloves should be worn.

-

Skin Protection : A lab coat and closed-toe shoes are required.

-

-

General Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Environmental Context : Unlike legacy chlorofluorocarbons (CFCs), hydrofluoroalkanes (HFAs) are not ozone-depleting substances. This has made them critical replacements in applications like medical inhalers, where environmental impact is a major consideration.[10][11]

Conclusion

2H-Perfluoro(2-methylpentane) is a structurally precise molecule whose chemical character is defined by the interplay between its highly fluorinated backbone and its single, reactive C-H bond. This guide has established its definitive structure through an analysis of its nomenclature and spectroscopic signatures. Its properties, derived directly from this structure, make it a valuable tool in specialized research and analytical applications. A clear understanding of its synthesis and handling is essential for its safe and effective use by the scientific community.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10914179, 2H-Perfluoro(2-methylpentane). Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23234146, 2-Fluoro-2-methylpentane. Retrieved January 18, 2026, from [Link]

-

F2 Chemicals Ltd. (n.d.). Perfluoro-2-methylpentane. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Perfluoro(2-methylpentane). In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Perfluoro-2-methyl-2-pentene. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

- Noakes, T. (2002). HFA Propellants. ONdrugDelivery.

-

Ibiapina, C. C., Cruz, A. A., & Camargos, P. A. (2004). Hydrofluoroalkane as a propellant for pressurized metered-dose inhalers: history, pulmonary deposition, pharmacokinetics, efficacy and safety. Jornal de Pediatria, 80(6), 441-446. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum of Perfluoro(2-methylpentane). In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

- Google Patents. (2019). CN108383681B - Preparation method of perfluoro-2-methyl-2-pentene.

-

Stenutz, R. (n.d.). perfluoro-2-methylpentane. Retrieved January 18, 2026, from [Link]

-

Harrison, L. I., & Tattersfield, A. E. (1998). Safety of hydrofluoroalkane-134a beclomethasone dipropionate extrafine aerosol. Journal of aerosol medicine, 11 Suppl 1, S53-9. Retrieved from [Link]

- Google Patents. (2014). CN103508983A - Preparation method of perfluoro-2, 3-epoxy-2-methylpentane.

- Google Patents. (2015). CN104478653A - Preparation method for perfluoro-2-methyl-2-pentene.

-

Ibiapina, C. C., Cruz, A. A., & Camargos, P. A. (2004). Hydrofluoroalkane as a propellant for pressurized metered-dose inhalers. SciELO. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Mass spectrum of Perfluoro-2-methyl-2-pentene. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

F2 Chemicals Ltd. (n.d.). Perfluoro-2-methylpentane - SDS EU (Reach Annex II). Retrieved January 18, 2026, from [Link]

Sources

- 1. 2H-Perfluoro(2-methylpentane) | C6HF13 | CID 10914179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Perfluoro-2-methyl-2-pentene [webbook.nist.gov]

- 7. CN108383681B - Preparation method of perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]

- 8. CN104478653A - Preparation method for perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]

- 9. f2chemicals.com [f2chemicals.com]

- 10. [Hydrofluoroalkane as a propellant for pressurized metered-dose inhalers: history, pulmonary deposition, pharmacokinetics, efficacy and safety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to the Synthesis and Purification of 2H-Perfluoro(2-methylpentane)

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2H-Perfluoro(2-methylpentane), a fluorinated compound of significant interest in various scientific and industrial applications. The document delves into the prevalent synthetic methodologies, with a particular focus on electrochemical fluorination, and outlines detailed purification and analytical techniques essential for obtaining and verifying a high-purity final product. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the practical aspects of handling and producing this specialized perfluorinated compound.

Introduction: The Significance of 2H-Perfluoro(2-methylpentane)

2H-Perfluoro(2-methylpentane) (C₆HF₁₃) is a partially fluorinated organic compound characterized by its unique physicochemical properties.[1][2] As a member of the per- and polyfluoroalkyl substances (PFAS) family, it exhibits high thermal stability, chemical inertness, and low surface tension. These attributes make it a valuable component in a range of applications, including its use as a solvent in high-resolution mass spectrometry and multinuclear NMR experiments.[1] Its distinct magnetic anisotropy also renders it useful in the study of magnetic materials.[1] Understanding the synthesis and purification of this compound is crucial for ensuring its quality and performance in these demanding applications.

Key Properties of 2H-Perfluoro(2-methylpentane)

| Property | Value |

| Molecular Formula | C₆HF₁₃ |

| Molecular Weight | 320.05 g/mol [1][2] |

| CAS Number | 30320-28-6[2][3] |

| Boiling Point | 57 °C[4] |

| Density | 1.7179 g/mL[4] |

Synthesis Methodologies: The Electrochemical Fluorination Approach

The primary industrial method for the synthesis of perfluorinated compounds, including the parent compound perfluoro(2-methylpentane), is Electrochemical Fluorination (ECF) .[5][6] This process involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride.[5][7] The introduction of a hydrogen atom to create 2H-perfluoro(2-methylpentane) can be achieved through modifications of this process or via subsequent reactions.

The Simons Process: A Foundational Technique

The Simons process is a well-established ECF method that utilizes a nickel anode in a solution of the organic substrate dissolved in liquid hydrogen fluoride.[5][8]

Core Reaction: R₃C–H + HF → R₃C–F + H₂

This reaction systematically replaces carbon-hydrogen bonds with carbon-fluorine bonds.[5] For the synthesis of a perfluorinated backbone like that of 2-methylpentane, the corresponding hydrocarbon would be subjected to ECF.

The Phillips Petroleum Process (CAVE)

An alternative ECF method is the Phillips Petroleum process, often referred to as Carbon Anode Vapor Phase Electrochemical Fluorination (CAVE).[5] This technique is particularly suited for volatile hydrocarbons and employs porous graphite anodes in molten potassium fluoride-hydrogen fluoride (KHF₂).[5]

Synthesis of the Precursor and Isomerization

The direct synthesis of 2H-perfluoro(2-methylpentane) can be complex. A common strategy involves the synthesis of a related perfluorinated alkene, such as perfluoro-2-methyl-2-pentene, which can then be selectively hydrogenated. The synthesis of perfluoro-2-methyl-2-pentene can be achieved through the oligomerization of hexafluoropropylene.[9][10] Isomerization of other perfluorinated isomers can also be a route to obtain the desired branched structure.[9]

Visualizing the Synthesis Workflow

Caption: A simplified workflow for the synthesis of 2H-Perfluoro(2-methylpentane).

Purification Techniques: Achieving High Purity

The crude product from synthesis typically contains a mixture of isomers, unreacted starting materials, and byproducts. Achieving high purity is paramount for its intended applications and requires a multi-step purification process.

Fractional Distillation

Due to differences in the boiling points of the various fluorinated isomers and impurities, fractional distillation is a primary and effective method for initial purification. The relatively low boiling point of the target compound (57 °C) allows for its separation from higher and lower boiling point contaminants.[4]

Preparative Gas Chromatography

For achieving very high purity levels, preparative gas chromatography (GC) is an invaluable technique.[11] By utilizing a column with a stationary phase optimized for fluorinated compounds, it is possible to separate closely related isomers.[12]

Experimental Protocol: Preparative Gas Chromatography

-

Column Selection: A column with a fluorinated stationary phase, such as one containing trifluoropropyl groups, is recommended for enhanced selectivity towards fluorinated analytes.[12]

-

Injection: A sample of the partially purified product is vaporized and introduced into the GC system.

-

Separation: The components of the mixture are separated based on their differential partitioning between the mobile (carrier gas) and stationary phases.

-

Fraction Collection: As the separated components elute from the column, the fraction corresponding to 2H-Perfluoro(2-methylpentane) is collected.

-

Purity Analysis: The collected fraction is then re-analyzed using analytical GC-MS to confirm its purity.

Visualizing the Purification Process

Caption: A flowchart illustrating the key stages of the purification process.

Analytical Characterization for Purity and Structural Verification

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized 2H-Perfluoro(2-methylpentane).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the separation and identification of volatile compounds.[13][14] The gas chromatogram will indicate the purity of the sample by the presence of a single major peak, while the mass spectrum provides the molecular weight and fragmentation pattern, confirming the compound's identity.[14]

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly specific and sensitive technique for the analysis of fluorinated compounds.[15][16] The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide detailed structural information, allowing for unambiguous identification and differentiation from other isomers.[17][18] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it an excellent tool for purity assessment.[19]

Typical Analytical Data

| Analytical Technique | Expected Outcome for High-Purity Sample |

| GC-MS | A single major peak in the chromatogram with a mass spectrum corresponding to C₆HF₁₃. |

| ¹⁹F NMR | A characteristic spectrum with chemical shifts and coupling constants consistent with the structure of 2H-Perfluoro(2-methylpentane). |

Safety Considerations and Handling

Per- and polyfluoroalkyl substances (PFAS) require careful handling due to potential health and environmental concerns.[20][21][22]

Personal Protective Equipment (PPE)

When handling 2H-Perfluoro(2-methylpentane), appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[23] In situations where aerosols or vapors may be generated, a respirator with an appropriate filter should be used.[20][23]

Storage and Disposal

The compound should be stored in a well-ventilated area, away from heat and incompatible materials.[24] All waste containing 2H-Perfluoro(2-methylpentane) must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[24][25]

Spill Response

In the event of a spill, the area should be evacuated, and appropriate spill cleanup procedures should be followed. This includes containing the spill with an inert absorbent material and placing it in a sealed container for disposal.[24]

Conclusion

The synthesis and purification of 2H-Perfluoro(2-methylpentane) is a multi-step process that requires careful control of reaction conditions and rigorous purification and analytical techniques. Electrochemical fluorination provides a robust method for the synthesis of the perfluorinated backbone, while subsequent purification via fractional distillation and preparative gas chromatography is essential for achieving high purity. The analytical characterization by GC-MS and ¹⁹F NMR is critical for verifying the identity and purity of the final product. Adherence to strict safety protocols is paramount when working with this and other fluorinated compounds. This guide provides a foundational understanding for researchers and professionals working with this important chemical.

References

-

Wikipedia. (2023, December 2). Electrochemical fluorination. Retrieved from [Link]

-

Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 204-212. Retrieved from [Link]

-

Shields, E. R., et al. (2021). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Computational and Theoretical Chemistry, 1203, 113354. Retrieved from [Link]

-

Pohmer, K., & Hammerich, A. (2014). 7. Electrochemical Introduction of Fluorine. In Houben-Weyl Methods of Organic Chemistry Vol. E 10a, 4th ed. (pp. 309-320). Georg Thieme Verlag. Retrieved from [Link]

-

Frankowski, R., & Zgoła-Grześkowiak, A. (2012). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Croatica Chemica Acta, 85(2), 169-176. Retrieved from [Link]

-

Shields, E. R., et al. (2020). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 22(10), 2049-2061. Retrieved from [Link]

-

ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

-

Giraudeau, P., et al. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Electrochemical fluorination – Knowledge and References. Retrieved from [Link]

- Le, D. T., et al. (2016). Process for the electrochemical fluorination of organic compounds. U.S. Patent 9,340,884 B2.

-

Francke, R., & Schille, B. (2020). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Catalysis, 10(15), 8329-8353. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

-

EHSLeaders. (2018, January 3). PFAS in the Workplace. Retrieved from [Link]

-

Idris, A. M., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2018, 8929160. Retrieved from [Link]

-

F2 Chemicals Ltd. (n.d.). Perfluoro-2-methylpentane. Retrieved from [Link]

-

EcoOnline US. (2024, January 31). PFAS Risks & Workplace Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2H-Perfluoro(2-methylpentane). PubChem Compound Database. Retrieved from [Link]

- Chen, J., et al. (2019). Preparation method of perfluoro-2-methyl-2-pentene. Chinese Patent CN108383681B.

-

National Institute of Standards and Technology. (n.d.). Perfluoro(2-methylpentane). NIST Chemistry WebBook. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, September 25). PFAS and Worker Health. Retrieved from [Link]

-

Chemistry World. (2022, June 17). US environment agency announces new safety limits for fluorinated chemicals. Retrieved from [Link]

- Zhang, J., et al. (2015). Preparation method for perfluoro-2-methyl-2-pentene. Chinese Patent CN104478653A.

- Zhang, J., et al. (2014). Preparation method of perfluoro-2, 3-epoxy-2-methylpentane. Chinese Patent CN103508983A.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2H-Perfluoro(2-methylpentane) | C6HF13 | CID 10914179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2H-Perfluoro(2-methylpentane) | 30320-28-6 [chemicalbook.com]

- 4. f2chemicals.com [f2chemicals.com]

- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 9. CN108383681B - Preparation method of perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]

- 10. CN104478653A - Preparation method for perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]

- 11. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 15. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 19. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PFAS in the Workplace - EHSLeaders [ehsleaders.org]

- 21. PFAS and Worker Health | PFAS | CDC [cdc.gov]

- 22. US environment agency announces new safety limits for fluorinated chemicals | News | Chemistry World [chemistryworld.com]

- 23. tsapps.nist.gov [tsapps.nist.gov]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. ecoonline.com [ecoonline.com]

Spectroscopic Data for 2H-Perfluoro(2-methylpentane): A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2H-Perfluoro(2-methylpentane) (CAS No. 30320-28-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this fluorinated compound. The guide emphasizes the causal relationships behind experimental choices and spectral interpretations, ensuring a deep understanding of the molecule's structural properties.

Introduction to 2H-Perfluoro(2-methylpentane)

2H-Perfluoro(2-methylpentane), with the chemical formula C₆HF₁₃, is a hydrofluoroether (HFE) that has garnered interest in various scientific and industrial applications.[1][3] Its unique properties, such as high thermal stability, chemical inertness, and specific solvency characteristics, make it a valuable compound in fields ranging from electronics cooling to pharmaceutical synthesis. A thorough understanding of its spectroscopic signature is paramount for its identification, quality control, and mechanistic studies.

This guide will explore the key spectroscopic techniques used to characterize 2H-Perfluoro(2-methylpentane), providing both theoretical expectations and references to available experimental data.

Molecular Structure and Properties:

-

IUPAC Name: 1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. For 2H-Perfluoro(2-methylpentane), ¹H, ¹⁹F, and ¹³C NMR provide complementary information to fully characterize the molecule. Experimental NMR data for this compound is available in the Wiley SpectraBase.[1][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2H-Perfluoro(2-methylpentane) is expected to be relatively simple, exhibiting a single multiplet corresponding to the lone proton at the C2 position. The chemical shift and multiplicity of this signal are highly informative.

-

Expected Chemical Shift: The proton is attached to a carbon atom that is heavily influenced by the electron-withdrawing effects of the surrounding fluorine atoms. This will cause the proton to be significantly deshielded, resulting in a downfield chemical shift, likely in the range of 4.0 - 5.0 ppm.

-

Expected Multiplicity: The proton at C2 will couple with the adjacent fluorine atoms. The primary coupling will be with the fluorine atom on the same carbon (a geminal coupling, ²JH-F) and with the fluorine atoms on the neighboring carbons (vicinal couplings, ³JH-F). This will result in a complex multiplet.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. The spectrum of 2H-Perfluoro(2-methylpentane) will display multiple signals corresponding to the chemically non-equivalent fluorine environments.

Table 1: Predicted ¹⁹F NMR Data for 2H-Perfluoro(2-methylpentane)

| Fluorine Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| CF₃ (on C4) | -70 to -80 | Triplet of doublets | ³JF-F, ⁴JF-H |

| CF₂ (C1) | -80 to -90 | Multiplet | ²JF-F, ³JF-F, ⁴JF-H |

| CF₂ (C3) | -110 to -130 | Multiplet | ²JF-F, ³JF-F, ³JF-H |

| CF₂ (C5) | -120 to -140 | Multiplet | ²JF-F, ³JF-F, ⁵JF-H |

| CF (C4) | -180 to -200 | Multiplet | ³JF-F, ³JF-H |

Note: Predicted chemical shifts are relative to CFCl₃. The actual values can be found in the referenced spectral database.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the number of attached fluorine atoms, and the signals will exhibit C-F coupling.

Table 2: Predicted ¹³C NMR Data for 2H-Perfluoro(2-methylpentane)

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (¹JC-F in Hz) |

| C1 | 115 - 125 | Triplet | 250 - 300 |

| C2 | 90 - 100 | Doublet | 200 - 250 |

| C3 | 110 - 120 | Triplet | 250 - 300 |

| C4 | 90 - 100 | Doublet | 200 - 250 |

| C5 | 115 - 125 | Triplet | 250 - 300 |

| CF₃ on C4 | 115 - 125 | Quartet | 270 - 320 |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying functional groups within a molecule. For 2H-Perfluoro(2-methylpentane), the IR spectrum is expected to be dominated by strong absorptions from the C-F bonds and a characteristic C-H stretching vibration. A vapor-phase IR spectrum is available in the Wiley SpectraBase.[1][4]

Table 3: Predicted IR Absorption Bands for 2H-Perfluoro(2-methylpentane)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 3000 | C-H stretch | Medium |

| 1100 - 1400 | C-F stretch | Strong, Broad |

| 650 - 800 | C-F bend | Medium |

The C-F stretching region will likely consist of multiple, overlapping, strong absorption bands due to the various C-F bonds in different chemical environments. The C-H stretching peak, while of medium intensity compared to the C-F bands, is a key diagnostic feature confirming the presence of the hydrogen atom.

Experimental Protocol for IR Data Acquisition (Liquid Film)

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern

Upon electron ionization, 2H-Perfluoro(2-methylpentane) is expected to form a molecular ion (M⁺) at m/z 320. However, due to the high energy of electron ionization, the molecular ion peak may be weak or absent. The fragmentation will be driven by the cleavage of C-C and C-F bonds, with the stability of the resulting carbocations and radicals influencing the abundance of the fragment ions.

Key Predicted Fragment Ions:

-

[M - F]⁺ (m/z 301): Loss of a fluorine atom is a common fragmentation pathway for fluorinated compounds.

-

[M - HF]⁺ (m/z 300): Elimination of hydrogen fluoride is also a likely process.

-

[C₂F₅]⁺ (m/z 119): Cleavage of the C2-C3 bond can yield this stable fragment.

-

[C₃F₇]⁺ (m/z 169): Cleavage of the C3-C4 bond can produce this fragment.

-

[CF₃]⁺ (m/z 69): The trifluoromethyl cation is a very stable and commonly observed fragment in the mass spectra of compounds containing a CF₃ group.

Comparison with Perfluoro(2-methylpentane):

The mass spectrum of perfluoro(2-methylpentane) (C₆F₁₄, MW=338) shows a base peak at m/z 69 ([CF₃]⁺) and other prominent peaks at m/z 119 ([C₂F₅]⁺), 131 ([C₃F₅]⁺), 169 ([C₃F₇]⁺), and 219 ([C₄F₉]⁺).[5][6] The spectrum of the 2H-variant is expected to show a similar pattern of perfluoroalkyl fragments, with additional peaks resulting from the presence of the C-H bond.

Caption: Predicted major fragmentation pathways for 2H-Perfluoro(2-methylpentane).

Experimental Protocol for GC-MS Data Acquisition

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of 2H-Perfluoro(2-methylpentane) through NMR, IR, and MS provides a detailed picture of its molecular structure. The ¹H, ¹⁹F, and ¹³C NMR spectra offer unambiguous evidence for the connectivity of the atoms and the electronic environment of the nuclei. The IR spectrum confirms the presence of C-H and C-F bonds, while mass spectrometry elucidates the fragmentation pattern, further confirming the structure. While experimental data is available in specialized databases, this guide provides a robust framework for understanding and predicting the spectroscopic features of this important fluorinated compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10914179, 2H-Perfluoro(2-methylpentane). Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Perfluoro(2-methylpentane) in NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

CP Lab Safety. (n.d.). 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane. Retrieved January 18, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpentane. Retrieved January 18, 2026, from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved January 18, 2026, from [Link]

-

PubChemLite. (n.d.). 2h-perfluoro(2-methylpentane) (C6HF13). Retrieved January 18, 2026, from [Link]

-

Stenutz. (n.d.). perfluoro-2-methylpentane. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). (E)-PERFLUORO-2-METHYLPENT-1-EN-1-YLATE ANION. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Perfluoro(2-methylpentane) Mass Spectrum. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN108383681B - Preparation method of perfluoro-2-methyl-2-pentene.

-

NASA Technical Reports Server. (2010). Chemical Characterization and Thermal Stressing Studies of Perfluorohexane Fluids for Space-Based Applications. Retrieved January 18, 2026, from [Link]

Sources

- 1. 2H-Perfluoro(2-methylpentane) | C6HF13 | CID 10914179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Perfluoro(2-methylpentane) | 30320-28-6 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 5. Perfluoro(2-methylpentane) [webbook.nist.gov]

- 6. Perfluoro(2-methylpentane) [webbook.nist.gov]

The Enigmatic Solvent: A Technical Guide to the Solubility of Organic Compounds in 2H-Perfluoro(2-methylpentane)

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of organic compounds in the highly fluorinated solvent, 2H-Perfluoro(2-methylpentane). Moving beyond simplistic miscibility charts, this document delves into the fundamental principles governing dissolution in this unique chemical environment. It offers a framework for understanding and predicting solubility, detailed experimental protocols for its determination, and a curated summary of available data. This guide is intended to empower researchers, particularly those in drug development and materials science, to effectively utilize 2H-Perfluoro(2-methylpentane) and other perfluorinated solvents in their work.

Introduction: Unveiling 2H-Perfluoro(2-methylpentane)

2H-Perfluoro(2-methylpentane), a member of the hydrofluoroalkane family, is a colorless, odorless, and chemically inert liquid. Its structure, characterized by a carbon backbone saturated with fluorine atoms and a single hydrogen atom, imparts a unique set of physicochemical properties that distinguish it from conventional hydrocarbon and polar solvents. These properties, including low surface tension, high density, and poor intermolecular interactions, make it a subject of increasing interest in specialized applications ranging from high-resolution NMR spectroscopy and mass spectrometry to advanced materials science and drug delivery systems.[1]

A comprehensive understanding of the solubility of organic compounds within this fluorinated matrix is paramount for its effective application. This guide will provide the theoretical underpinnings, practical methodologies, and available data to navigate the complexities of solubility in this non-traditional solvent.

Table 1: Physicochemical Properties of 2H-Perfluoro(2-methylpentane)

| Property | Value | Source |

| Molecular Formula | C₆HF₁₃ | [2] |

| Molecular Weight | 320.05 g/mol | [2] |

| CAS Number | 30320-28-6 | [3] |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | ~57-59 °C | [4] (analog) |

| Density | ~1.7 g/cm³ | [4] (analog) |

Note: Due to the limited availability of specific experimental data for 2H-Perfluoro(2-methylpentane), some properties are approximated based on its close structural analog, perfluorohexane (C₆F₁₄).

The Energetics of Dissolution in a Fluorinated World: A Theoretical Framework

The age-old axiom of "like dissolves like" provides a foundational, yet incomplete, picture when applied to perfluorinated solvents. While polarity remains a crucial factor, the thermodynamics of cavity formation and the nature of solute-solvent interactions play a more pronounced role than in conventional organic solvents.

The dissolution of a solute in a solvent can be conceptualized as a three-step process:

-

Cavity Formation: Energy is required to create a void in the solvent to accommodate the solute molecule.

-

Solute-Solute Interaction Breaking: Energy is needed to overcome the intermolecular forces holding the solute molecules together.

-

Solute-Solvent Interaction: Energy is released when the solute molecule interacts with the solvent molecules.

In perfluoroalkanes, the weak van der Waals forces between the solvent molecules mean that the energy required for cavity formation is relatively low. This is a key factor that favors the dissolution of small, nonpolar molecules.[5] However, the highly electronegative fluorine atoms create a non-polarizable sheath around the carbon backbone, leading to very weak solute-solvent interactions (van der Waals forces) with most organic compounds.

This energetic trade-off dictates the solubility profile of perfluorinated solvents:

-

Favorable for Small, Nonpolar Solutes: For small molecules like gases (O₂, N₂) and low molecular weight hydrocarbons, the low energy cost of cavity formation outweighs the weak solute-solvent interactions, resulting in surprisingly high solubility.

-

Unfavorable for Polar and Large Solutes: For polar molecules capable of hydrogen bonding (e.g., alcohols, water) or larger, more complex organic molecules, the energy required to break the strong solute-solute interactions is not sufficiently compensated by the weak interactions with the perfluorinated solvent. This results in very low solubility.

A Practical Approach: Experimental Determination of Solubility

Given the unique properties of 2H-Perfluoro(2-methylpentane), such as its volatility and density, a robust and well-defined experimental protocol is essential for obtaining accurate solubility data. The most common and reliable method is the shake-flask method .

Detailed Step-by-Step Methodology: The Shake-Flask Protocol

This protocol is designed to provide a reliable and reproducible method for determining the solubility of a solid organic compound in 2H-Perfluoro(2-methylpentane).

Materials:

-

2H-Perfluoro(2-methylpentane) (or appropriate perfluorinated solvent)

-

Solid organic solute of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge (optional, but recommended)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of the solid solute to a glass vial. The excess should be visually apparent to ensure saturation. b. Accurately pipette a known volume of 2H-Perfluoro(2-methylpentane) into the vial. c. Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration has plateaued.[6]

-

Phase Separation: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle. b. For finely dispersed solids, centrifugation at the same temperature can be employed to facilitate separation.

-

Sample Collection and Dilution: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a PTFE syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles. c. Accurately dilute the filtered solution to a known volume with an appropriate solvent in which the analyte is soluble and that is compatible with the analytical method.

-

Quantification: a. Prepare a series of calibration standards of the solute in the same diluent solvent. b. Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV, GC-FID). c. Determine the concentration of the solute in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the original concentration of the solute in the saturated 2H-Perfluoro(2-methylpentane) solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

Alternative Methodology: Gravimetric Determination

For non-volatile solutes, a gravimetric method can be employed. This involves preparing a saturated solution as described above, taking a known volume of the clear supernatant, evaporating the volatile solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point), and weighing the remaining solid residue.[7]

Quantitative Solubility Data: A Curated Overview

As previously mentioned, specific quantitative solubility data for a wide range of organic compounds in 2H-Perfluoro(2-methylpentane) is scarce in publicly available literature. Therefore, this guide incorporates data from its close structural analog, perfluorohexane (C₆F₁₄) , to provide valuable insights into solubility trends.

Table 2: Solubility of Selected Organic Compounds in Perfluorohexane at 25 °C

| Solute | Chemical Class | Solubility in Perfluorohexane ( g/100g of solvent) | Remarks | Source |

| Benzene | Aromatic Hydrocarbon | 6.6 | Soluble | [8] |

| Toluene | Aromatic Hydrocarbon | 4.8 | Soluble | [8] |

| Chloroform | Halogenated Alkane | 8.4 | Soluble | [8] |

| Diethyl Ether | Ether | Miscible | Fully Miscible | [8] |

| Acetone | Ketone | 8.6 | Soluble | [8] |

| Ethanol | Alcohol | 4.3 | Partially Soluble | [8] |

| Water | Inorganic | ~0.001 | Very Sparingly Soluble | [2] |

Analysis of the Data: The data in Table 2 aligns with the theoretical principles discussed earlier. Nonpolar or weakly polar compounds like benzene, toluene, chloroform, and diethyl ether exhibit good solubility in perfluorohexane. Acetone, a polar aprotic solvent, also shows significant solubility. In contrast, ethanol, which is capable of strong hydrogen bonding, is only partially soluble. Water, with its extensive hydrogen-bonding network, is practically insoluble.

Predictive Approaches to Solubility in Fluorinated Solvents

In the absence of extensive experimental data, predictive models can offer valuable guidance.

-

Thermodynamic Models: Advanced thermodynamic models such as the Statistical Associating Fluid Theory (SAFT-γ Mie) have shown promise in predicting the phase behavior and solubility of mixtures containing perfluoroalkanes.[2] These models, while computationally intensive, can provide accurate predictions based on molecular parameters.

-

Hansen Solubility Parameters (HSP): While less precise for fluorinated systems, HSP can offer a qualitative prediction of miscibility. Perfluoroalkanes have very low HSP values, indicating their non-polar and non-hydrogen bonding nature. Organic compounds with similarly low HSP values are more likely to be soluble.

Visualization of Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Thermodynamic principles governing solubility in perfluorinated solvents.

Conclusion and Future Outlook

2H-Perfluoro(2-methylpentane) and its perfluorinated counterparts represent a unique and valuable class of solvents with a solubility profile governed by a delicate balance of cavity formation energetics and weak intermolecular forces. While their utility is clear in specialized applications, the scarcity of comprehensive, quantitative solubility data for a broad range of organic compounds remains a significant challenge.

This guide has provided a theoretical framework, a detailed experimental protocol, and a summary of available data to empower researchers in this area. It is our hope that by providing these tools, we can facilitate further research into the solubility phenomena in these fascinating solvents, ultimately expanding their application in drug development, materials science, and beyond. The future of fluorinated solvent chemistry is bright, and a deeper understanding of solubility is the key to unlocking its full potential.

References

-

A. L. F. Santos, E. J. M. Filipe, J. C. G. Calado, and M. E. M. da Piedade, "Solubility of water in mixtures of (n-alkanes + n-perfluoroalkanes) and in n-perfluoroalkylalkanes: experiments and modelling with the SAFT-γ Mie group-contribution approach," Molecular Physics, vol. 118, no. 19-20, p. e1755931, 2020. [Online]. Available: [Link]

-

PubChem, "2H-Perfluoro(2-methylpentane)," National Center for Biotechnology Information. [Online]. Available: [Link]

-

F2 Chemicals Ltd, "Solubility in Liquids - Perfluorocarbon Tracers," f2chemicals.com. [Online]. Available: [Link]

-

PubChem, "Perfluorohexane," National Center for Biotechnology Information. [Online]. Available: [Link]

-

A. L. F. Santos, E. J. M. Filipe, J. C. G. Calado, and M. E. M. da Piedade, "Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation," Physical Chemistry Chemical Physics, vol. 12, no. 41, pp. 13734-13742, 2010. [Online]. Available: [Link]

-

BioAssay Systems, "Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i," bioassaysys.com. [Online]. Available: [Link]

-

National Journal of Pharmaceutical Sciences, "Determination of solubility by gravimetric method: A brief review," pharmajournal.net. [Online]. Available: [Link]

-

U.S. EPA, "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD," regulations.gov. [Online]. Available: [Link]

-

J. Xiong, T. Zhang, M. Xu, and S. Jin, "Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments," Chinese Pharmaceutical Journal, vol. 54, no. 16, pp. 1349-1354, 2019. [Online]. Available: [Link]

-

F2 Chemicals Ltd, "Solubility in Liquids," f2chemicals.com. [Online]. Available: [Link]

-

ResearchGate, "PFOS solubility in different organic solvents (a) and alcoholic...," researchgate.net. [Online]. Available: [Link]

-

M. H. Abraham, W. E. Acree Jr., and J. M. K. A. C. de Fina, "The factors that influence solubility in perfluoroalkane solvents," Journal of the Chemical Society, Perkin Transactions 2, no. 12, pp. 2487-2493, 2000. [Online]. Available: [Link]

-

J. B. Hickman, "Solubility of Isomeric Hexanes in Perfluoroheptane," Journal of the American Chemical Society, vol. 77, no. 23, pp. 6154-6155, 1955. [Online]. Available: [Link]

-

PubChem, "Perfluorohexane," National Center for Biotechnology Information. [Online]. Available: [Link]

Sources

- 1. Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. f2chemicals.com [f2chemicals.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2H-Perfluoro(2-methylpentane)

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 2H-Perfluoro(2-methylpentane), a hydrofluorocarbon (HFC) of interest in various advanced applications. In the absence of direct experimental studies on this specific molecule, this document synthesizes established principles of fluorocarbon chemistry, drawing upon extensive data from analogous straight-chain and branched perfluoroalkanes and hydrofluorocarbons. The guide elucidates the primary decomposition mechanisms, predicts the resulting chemical species, and outlines a detailed experimental protocol for empirical investigation. Furthermore, it addresses the critical safety considerations inherent in the pyrolysis of fluorinated compounds.

Introduction: Understanding 2H-Perfluoro(2-methylpentane)

2H-Perfluoro(2-methylpentane) (C₆HF₁₃) is a partially fluorinated hydrocarbon belonging to the hydrofluorocarbon (HFC) family. Its structure, featuring a tertiary hydrogen atom and a branched carbon skeleton, imparts a unique combination of properties. While perfluoroalkanes are known for their exceptional thermal and chemical stability due to the strength of the carbon-fluorine (C-F) bond, the presence of a carbon-hydrogen (C-H) bond in 2H-Perfluoro(2-methylpentane) introduces a point of lower bond dissociation energy, significantly influencing its thermal degradation profile.[1] This guide will explore the nuances of its anticipated thermal behavior, providing a foundational understanding for its safe and effective use in high-temperature applications.

The Bedrock of Stability: The Carbon-Fluorine Bond

The remarkable stability of perfluorinated compounds is rooted in the exceptional strength of the C-F bond, which is the strongest single bond in organic chemistry. This high bond dissociation energy makes perfluoroalkanes relatively resistant to thermal degradation. However, the stability of a molecule is ultimately dictated by its weakest link. In the case of 2H-Perfluoro(2-methylpentane), the C-H bond and the branched carbon skeleton are the primary determinants of its decomposition onset and mechanism.

Predicted Thermal Decomposition Mechanisms

Based on extensive studies of similar hydrofluorocarbons and branched perfluoroalkanes, the thermal decomposition of 2H-Perfluoro(2-methylpentane) is anticipated to proceed through two primary, competing pathways:

-

HF Elimination: The presence of a hydrogen atom adjacent to fluorine atoms makes the elimination of hydrogen fluoride (HF) a highly probable initial decomposition step.[2][3] This is a well-documented pathway for many hydrofluorocarbons. The process is believed to occur via a four-centered transition state, resulting in the formation of a perfluoroalkene.

-

Carbon-Carbon Bond Cleavage: Homolytic cleavage of the C-C bonds is a dominant initiation reaction in the pyrolysis of perfluorocarbons.[1] In 2H-Perfluoro(2-methylpentane), the branched structure offers several potential points of C-C bond scission. The stability of the resulting free radicals will influence the preferred cleavage sites. Generally, the rate of pyrolysis increases with molecular weight and branching in alkanes.[4]

The following diagram illustrates the predicted initial decomposition pathways of 2H-Perfluoro(2-methylpentane).

Caption: Predicted initial decomposition pathways of 2H-Perfluoro(2-methylpentane).

Anticipated Decomposition Products

The initial decomposition products will undergo a cascade of subsequent reactions, including radical recombination, further fragmentation, and reactions with the reactor surface.[5] A complex mixture of smaller fluorinated compounds is expected.

| Product Class | Specific Examples | Formation Pathway |

| Perfluoroalkenes | Perfluoro(2-methylpent-2-ene), Hexafluoropropene, Tetrafluoroethylene | HF Elimination, C-C Bond Cleavage |

| Perfluoroalkanes | Perfluoroethane, Perfluoropropane, Perfluorobutane | Radical Recombination |

| Hydrofluorocarbons | Smaller HFCs | Radical Recombination |

| Inorganic Gases | Hydrogen Fluoride (HF) | HF Elimination |

Table 1: Predicted Thermal Decomposition Products of 2H-Perfluoro(2-methylpentane)

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To empirically determine the thermal stability and decomposition products of 2H-Perfluoro(2-methylpentane), a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) methodology is recommended. This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.[6][7]

5.1. Instrumentation

-

Pyrolyzer: A furnace, Curie Point, or filament-type pyrolyzer capable of reaching temperatures up to 1000°C with precise temperature control.

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile fluorinated compounds (e.g., a 60 m x 0.25 mm, 0.25-µm Elite-5ms fused-silica GC capillary column).[8]

-

Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer for the identification of eluting compounds.

5.2. Experimental Procedure

-

Sample Preparation: A small, precise amount of 2H-Perfluoro(2-methylpentane) (in the microgram to low milligram range) is loaded into a quartz sample tube.

-

Pyrolysis: The sample tube is introduced into the pyrolyzer, which is rapidly heated to the desired decomposition temperature (e.g., in a range of 500-900°C) in an inert atmosphere (e.g., helium or argon).[9]

-

Chromatographic Separation: The volatile decomposition products are swept from the pyrolyzer into the GC injector and onto the analytical column. A suitable temperature program is used to separate the individual components. A typical program might be: hold at 40°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the compounds by comparison with spectral libraries (e.g., NIST) and by interpretation of fragmentation patterns.

The following diagram outlines the experimental workflow for Py-GC-MS analysis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Pyrolysis of Fluorocarbon Polymers - PMC [pmc.ncbi.nlm.nih.gov]

"Material safety data sheet (MSDS) for 2H-Perfluoro(2-methylpentane)"

An In-Depth Technical Guide to the Material Safety Data Sheet for 2H-Perfluoro(2-methylpentane)

This document provides a comprehensive safety and handling guide for 2H-Perfluoro(2-methylpentane) (CAS No. 30320-28-6), designed for researchers, scientists, and professionals in drug development. Moving beyond the standard Material Safety Data Sheet (MSDS) format, this guide synthesizes regulatory data with practical, field-tested insights to ensure not only compliance but a deep-seated culture of safety in the laboratory. We will explore the causality behind safety protocols, offering a self-validating framework for risk assessment and management.

Section 1: Chemical and Physical Identity

2H-Perfluoro(2-methylpentane) is a partially fluorinated hydrocarbon. Its identity is crucial for understanding its behavior and potential interactions. Unlike its fully perfluorinated analogue, perfluoro(2-methylpentane) (CAS 355-04-4), the presence of a single hydrogen atom ("2H") subtly alters its properties. This distinction is vital for accurate risk assessment.

The compound is primarily utilized in research and industry as a versatile solvent, valued for its ability to dissolve a wide range of compounds for applications in high-resolution mass spectrometry and multinuclear NMR experiments.[1]

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane | [2] |

| CAS Number | 30320-28-6 | [1][2][3][4][5] |

| Molecular Formula | C₆HF₁₃ | [1][2] |

| Molecular Weight | 320.05 g/mol | [1][2] |

| Appearance | Liquid (at standard conditions) | Assumed |

| Solubility | Insoluble in water; Soluble in some chlorinated and aliphatic hydrocarbons.[6] | [6] |

Note: Some physical data, such as boiling and melting points, are more readily available for the fully perfluorinated analogue. While potentially similar, direct extrapolation should be done with caution.

Section 2: The Hazard Landscape: A GHS Deep Dive

2H-Perfluoro(2-methylpentane) is classified under the Globally Harmonized System (GHS) with specific, non-trivial hazards that demand respect and proper handling. Understanding this classification is the first step in mitigating risk.[2][4]

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3][4]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2][3][4]

The causality for these classifications stems from the compound's chemical nature. As a fluorinated solvent, it can have a "defatting" effect on the skin, removing natural oils and leading to dryness, redness, and irritation. Its volatility means that vapors can easily be inhaled or come into contact with the eyes, where they can irritate sensitive mucous membranes.

The GHS framework provides a logical flow from hazard identification to communication, ensuring that users are immediately aware of the risks.

1. Engineering Controls: The primary engineering control for handling this volatile irritant is a certified chemical fume hood. [4]This is non-negotiable. The fume hood's function is to contain vapors and prevent their release into the laboratory workspace, directly protecting the user's respiratory system. Ensure good ventilation of the work station at all times. [3] 2. Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the formal MSDS.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled. [3][7]Always wash hands thoroughly with soap and water after handling. [3][4][7] 3. Personal Protective Equipment (PPE): PPE is the final line of defense. Its selection must be deliberate and based on the potential for exposure.

Table 2: Recommended PPE for Laboratory Scenarios

| Scenario | Required PPE | Rationale |

| Weighing/Transfer (<100 mL) | Nitrile gloves, safety goggles, lab coat. | Protects against incidental splashes and brief contact. Goggles are essential for eye protection. |

| Reaction Setup/Workup | Chemical-resistant gloves (check manufacturer data), chemical splash goggles, lab coat. | Higher risk of splashes and prolonged exposure requires robust protection. |

| Large-Scale Operations (>1 L) | Heavy-duty chemical-resistant gloves, face shield over chemical splash goggles, chemical-resistant apron over lab coat. | Mitigates risks associated with larger volumes, where consequences of a spill are more severe. |

Self-Validating Protocol: Before any procedure, perform a "pre-flight" check of your controls. Is the fume hood operational? Do you have the correct PPE, and is it in good condition? Have you reviewed the SOP? Answering these questions affirmatively validates your readiness.

Section 4: Emergency Response Protocols